molecular formula C18H23N3O3S B4581771 N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4581771
M. Wt: 361.5 g/mol
InChI Key: KFYLXMSOMAJMGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines from 3,3-diamino-2-nitrothioacrylamides involves spontaneous isomerization in polar solvents to yield benzothiazoles, indicative of the complex synthetic routes possible for such compounds (Argilagos et al., 1997). Similarly, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides have been synthesized through three-component reactions, showcasing the versatility of synthetic approaches (Gein et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic and crystallographic techniques, revealing intricate details about their conformation and electronic structure. For example, X-ray crystallography has confirmed the structures of similar complex molecules, providing insights into their conformational preferences and molecular interactions (Youssef, 2009).

Chemical Reactions and Properties

The chemical reactivity of these compounds can involve a variety of reactions, including isomerization, acylation, and nucleophilic substitutions, reflecting their complex chemical behavior. For instance, reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles highlight the diverse chemical transformations these molecules can undergo (Youssef, 2009).

Scientific Research Applications

Synthesis and Derivatization

The synthesis of novel compounds often serves as a foundation for discovering new drugs and materials. Studies have detailed the preparation of various heterocyclic compounds, which are crucial in pharmaceuticals and organic materials. For example, the synthesis of new pyridine derivatives illustrates the chemical versatility and potential biological activity of compounds related to N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide. These compounds exhibit diverse biological activities, including antimicrobial properties, which are significant for developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Evaluation

The antimicrobial evaluation of related compounds provides insights into their potential as novel therapeutic agents. For instance, some thienopyrimidine derivatives have shown pronounced antimicrobial activity, which is pivotal for addressing resistance issues in current antimicrobial therapy (Bhuiyan et al., 2006). Such studies are vital for the ongoing search for new antimicrobial compounds.

Potential Antineoplastic Agents

Research into compounds with structural similarities to N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide also explores their potential as antineoplastic agents. The synthesis and evaluation of benzothiazole derivatives, for example, have led to the identification of compounds with significant growth inhibition in cancer cells, hinting at their potential application in cancer therapy (Ram et al., 1992).

Advanced Material Synthesis

The synthesis of advanced materials using chemical derivatives related to the compound has broad implications for technology and industry. For instance, the development of water-soluble poly(m-benzamide)s with thermosensitivity in aqueous solutions illustrates the application of chemical synthesis in creating materials with specific physical properties, which can be used in various technological applications (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006).

Electrospray Mass Spectrometry

In analytical chemistry, derivatives of complex compounds are often used to improve the detection and characterization of substances through techniques like electrospray mass spectrometry. This application is crucial for the detailed analysis of biological molecules, contributing to advancements in biochemistry and molecular biology (Harvey, 2000).

properties

IUPAC Name

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-4-10-6-7-11-13(8-10)25-18(15(11)16(19)22)20-17(23)14-9(3)24-21-12(14)5-2/h10H,4-8H2,1-3H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYLXMSOMAJMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(ON=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

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